Lipophilicity (LogP): Ortho-Chloro vs. Non-Halogenated Analog
The ortho-chloro substitution in 2-acetamido-3-(2-chlorophenyl)propanoic acid markedly increases calculated lipophilicity compared to the non-halogenated parent N-acetyl-L-phenylalanine. A representative computed LogP for the target compound is 1.4718 , whereas the value for N-acetyl-L-phenylalanine is reported as 0.78 . This difference of approximately 0.69 LogP units translates to a roughly 5-fold increase in theoretical partition coefficient.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.4718 (computed) |
| Comparator Or Baseline | N-acetyl-L-phenylalanine: 0.78 (computed) |
| Quantified Difference | ΔLogP ≈ 0.69 (approx. 5-fold increase in partition coefficient) |
| Conditions | Computational prediction; specific algorithm/method not specified in source. |
Why This Matters
Higher lipophilicity can improve membrane permeability and alter pharmacokinetic profiles in early-stage drug discovery, making this compound a useful probe for structure-activity relationship (SAR) studies where enhanced hydrophobicity is desired.
